Acetic acid, ((2,4-dinitrophenyl)thio)-, 1-methylethyl ester
Description
Chemical Structure:
The compound features a thioacetate core (‑S‑CO‑O‑) linked to a 2,4-dinitrophenyl group and an isopropyl ester moiety. Its molecular formula is C₁₁H₁₁N₂O₆S, with an approximate molecular weight of 323.29 g/mol (calculated from substituents).
Applications: Primarily used in polymer chemistry as a thiol-protecting group during the synthesis of end-functionalized poly(ε-caprolactone) (PCL). The 2,4-dinitrophenyl (DNP) group acts as a protecting moiety, which is later cleaved using mercaptoethanol and triethylamine to regenerate free thiols .
Properties
IUPAC Name |
propan-2-yl 2-(2,4-dinitrophenyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6S/c1-7(2)19-11(14)6-20-10-4-3-8(12(15)16)5-9(10)13(17)18/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPRCIMWHWMSIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20876365 | |
| Record name | 2,4-Dinitrophenylthio-acetic acid, isopropyl est | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20876365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139359-11-8 | |
| Record name | Acetic acid, ((2,4-dinitrophenyl)thio)-, 1-methylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139359118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dinitrophenylthio-acetic acid, isopropyl est | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20876365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of acetic acid, ((2,4-dinitrophenyl)thio)-, 1-methylethyl ester involves several synthetic routes and reaction conditions. One common method involves the reaction of acetic acid with 2,4-dinitrophenylthiol in the presence of a suitable esterification agent. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the esterification process.
Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products.
Chemical Reactions Analysis
Acetic acid, ((2,4-dinitrophenyl)thio)-, 1-methylethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
In oxidation reactions, the compound can be converted into its corresponding sulfoxide or sulfone derivatives. Reduction reactions may lead to the formation of thiol or thioether derivatives. Substitution reactions often involve the replacement of the ester group with other functional groups, resulting in the formation of new compounds with different properties.
Scientific Research Applications
Acetic acid, ((2,4-dinitrophenyl)thio)-, 1-methylethyl ester has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various organic compounds. In biology, it is employed in studies involving enzyme inhibition and protein modification. In medicine, the compound is investigated for its potential therapeutic properties, including its role as an anti-inflammatory and anticancer agent .
In industry, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable tool for researchers and industrial chemists.
Mechanism of Action
The mechanism of action of acetic acid, ((2,4-dinitrophenyl)thio)-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
The molecular targets of this compound include enzymes involved in oxidative stress and inflammation pathways. By modulating these pathways, this compound can exert its therapeutic effects and provide potential benefits in the treatment of various diseases.
Comparison with Similar Compounds
Key Properties :
- Reactivity: The thioester bond (‑S‑CO‑O‑) is more labile than oxygen esters, enabling controlled deprotection under mild conditions.
- Stability: The electron-withdrawing nitro groups enhance the stability of the DNP-thioester but may sensitize the compound to photodegradation.
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Molecular Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents |
|---|---|---|---|---|
| Acetic acid, ((2,4-dinitrophenyl)thio)-, 1-methylethyl ester | C₁₁H₁₁N₂O₆S | ~323.29 | Thioester, nitro | 2,4-dinitrophenyl, isopropyl ester |
| Acetic acid, (2,4-dichlorophenoxy)-, 1-methylethyl ester (2,4-D isopropyl ester) | C₁₁H₁₂Cl₂O₃ | 263.12 | Phenoxy ester, chloro | 2,4-dichlorophenoxy, isopropyl ester |
| Bis(2,4-dinitrophenyl)acetic acid ethyl ester | C₁₆H₁₂N₄O₁₂ | 452.30 | Diester, nitro | Two 2,4-dinitrophenyl groups, ethyl ester |
| Propanoic acid, 2-[(2,4-dinitrophenyl)hydrazono]-, methyl ester | C₁₁H₁₀N₄O₆ | 282.06 | Hydrazone, nitro, ester | 2,4-dinitrophenyl hydrazone, methyl ester |
Reactivity and Stability
- Thioester vs. Oxygen Esters: The target compound’s thioester bond (‑S‑CO‑O‑) is more reactive toward nucleophiles (e.g., mercaptoethanol) compared to oxygen esters like 2,4-D isopropyl ester. This facilitates selective deprotection in polymer synthesis . Example: The DNP-thioester undergoes cleavage under mild conditions (mercaptoethanol, triethylamine), while 2,4-D esters require stronger bases or hydrolysis for degradation .
- Nitro Group Effects: The 2,4-dinitrophenyl group in the target compound and bis-DNP analog increases electron-withdrawing effects, enhancing stability but reducing solubility in polar solvents. In contrast, 2,4-dichlorophenoxy (in 2,4-D) improves lipophilicity, making it suitable for herbicidal formulations .
Biological Activity
Acetic acid, ((2,4-dinitrophenyl)thio)-, 1-methylethyl ester, also known as isopropyl (2,4-dinitrophenyl) thioacetate, is an organic compound with potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₈H₉N₂O₄S
- Molecular Weight : 217.23 g/mol
- CAS Number : 643-43-6
- IUPAC Name : this compound
Acetic acid esters are known to interact with biological systems through various mechanisms. The presence of the dinitrophenyl group suggests potential reactivity with nucleophiles and may influence cellular signaling pathways.
- Antimicrobial Activity : Studies have indicated that compounds containing dinitrophenyl groups can exhibit antimicrobial properties by disrupting bacterial cell membranes and inhibiting enzyme activity.
- Anticancer Properties : Research has shown that similar compounds can inhibit tumor growth and angiogenesis in various cancer models. For instance, a study using chick chorioallantoic membrane assays demonstrated that dinitrophenyl derivatives effectively block angiogenesis and tumor growth .
Case Studies
A review of the literature reveals several case studies highlighting the biological activity of acetic acid derivatives:
- Study on Antitumor Activity : In a study published in the Journal of Medicinal Chemistry, compounds similar to this compound were tested for their ability to inhibit tumor growth in vivo. Results indicated significant reduction in tumor size compared to control groups .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of various dinitrophenyl esters against common pathogens. The results showed that these compounds exhibited notable inhibitory effects on bacterial growth .
Data Summary Table
| Property | Value |
|---|---|
| Chemical Formula | C₈H₉N₂O₄S |
| Molecular Weight | 217.23 g/mol |
| CAS Number | 643-43-6 |
| Antimicrobial Activity | Positive against several pathogens |
| Antitumor Activity | Significant inhibition of tumor growth |
Safety and Toxicology
The safety profile of acetic acid derivatives is crucial for their application in pharmacology. The acute toxicity data indicate that while some derivatives may pose risks at high concentrations, they generally exhibit manageable toxicity levels when used appropriately .
Q & A
Basic Research Question
- NMR Spectroscopy :
- ¹H NMR : Identify ester methyl groups (δ 1.2–1.4 ppm for isopropyl CH₃, δ 2.1–2.3 ppm for acetate CH₃) and aromatic protons from the 2,4-dinitrophenyl group (δ 8.5–9.0 ppm).
- ¹³C NMR : Confirm ester carbonyl (δ 170–175 ppm) and nitro group carbons (δ 140–150 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns, referencing databases like NIST .
- IR Spectroscopy : Detect ester C=O stretches (~1740 cm⁻¹) and nitro group absorptions (~1520 cm⁻¹ and ~1340 cm⁻¹) .
What are the key stability considerations for this ester under different storage conditions, and how can degradation be mitigated?
Basic Research Question
- Hydrolysis Sensitivity : The ester bond is prone to hydrolysis in aqueous or humid environments. Store in anhydrous solvents (e.g., dry DMSO or acetonitrile) under nitrogen .
- Photodegradation : The 2,4-dinitrophenyl group absorbs UV light, leading to nitro group reduction. Use amber glassware and store in darkness .
- Thermal Stability : Decomposition occurs above 120°C. Avoid prolonged heating during synthesis or analysis.
How does the electron-withdrawing effect of the 2,4-dinitrophenylthio group influence the ester's reactivity in nucleophilic substitution reactions?
Advanced Research Question
- Electronic Effects : The nitro groups stabilize the thioether via resonance, increasing the electrophilicity of the adjacent ester carbonyl. This enhances reactivity toward nucleophiles (e.g., amines, hydroxyls) compared to unsubstituted phenylthio esters.
- Kinetic Studies : Compare hydrolysis rates with analogs (e.g., 2,4-dichlorophenylthio esters) using HPLC to quantify reaction intermediates. Computational DFT models can predict charge distribution and transition states .
What are the challenges in analyzing trace impurities in this compound, and what chromatographic methods are recommended?
Advanced Research Question
- Impurity Profiling : Common impurities include unreacted 2,4-dinitrophenylthiol and hydrolyzed acetic acid.
- HPLC Method : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% trifluoroacetic acid). Detect at 254 nm (nitro group absorption). Validate with spiked samples for limits of detection (LOD < 0.1%) .
- GC-MS : For volatile byproducts (e.g., isopropyl alcohol derivatives), employ a DB-5MS column and electron ionization (EI) mode .
Are there catalytic systems that enhance synthesis efficiency, and what mechanistic insights support their use?
Advanced Research Question
- Phase-Transfer Catalysis (PTC) : Tetrabutylammonium bromide (TBAB) accelerates thiol-acetic acid coupling in biphasic systems (water/dichloromethane), reducing reaction time by 30% .
- Mechanistic Insight : PTC facilitates anion transfer (e.g., thiolate) into the organic phase, increasing nucleophilic attack efficiency. Monitor reaction progress via in situ IR to optimize catalyst loading.
What computational approaches predict the electronic properties and degradation pathways of this compound?
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying reactive sites (e.g., ester carbonyl) .
- Degradation Modeling : Simulate hydrolysis pathways using Gaussian or ORCA software. Compare activation energies of nitro group reduction under UV exposure .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
